1-(3,5-Dimethylphenyl)ethanone
Overview
Description
“1-(3,5-Dimethylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 3,5-Dimethylacetophenone and 3’,5’-Dimethylacetophenone .
Synthesis Analysis
The synthesis of “1-(3,5-Dimethylphenyl)ethanone” can be achieved through various methods. One such method involves the use of 1,3,5-benzenetriol (phloroglucinol) which is C-methylated using MeI. The crude mixture obtained is then acetylated to give the desired compound .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethylphenyl)ethanone” consists of a benzene ring substituted with two methyl groups and an ethanone group . The InChI code for this compound is 1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“1-(3,5-Dimethylphenyl)ethanone” has a molecular weight of 148.20 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass of this compound is 148.088815002 g/mol .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3,5-Dimethylphenyl)ethanone, focusing on six unique fields:
Pharmaceutical Synthesis
1-(3,5-Dimethylphenyl)ethanone is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are crucial in the development of drugs with specific biological activities. For instance, it can be used to synthesize chiral alcohols, which are important in the production of enantiomerically pure drugs .
Organic Synthesis
In organic chemistry, 1-(3,5-Dimethylphenyl)ethanone serves as a versatile building block. It is often employed in the synthesis of complex organic molecules, including heterocycles and aromatic compounds. Its reactivity with various reagents makes it valuable for constructing diverse chemical structures .
Catalysis Research
This compound is also studied in the context of catalysis. Researchers explore its use in catalytic processes, such as asymmetric hydrogenation and oxidation reactions. These studies aim to develop more efficient and selective catalysts for industrial applications .
Material Science
1-(3,5-Dimethylphenyl)ethanone is investigated for its potential in material science, particularly in the development of polymers and advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications .
Environmental Chemistry
In environmental chemistry, this compound is examined for its role in the degradation of pollutants. Studies focus on its reactivity with environmental oxidants and its potential to form less harmful byproducts. This research is crucial for developing strategies to mitigate environmental pollution .
Biocatalysis
Biocatalysis involves using natural catalysts, such as protein enzymes, to conduct chemical reactions. 1-(3,5-Dimethylphenyl)ethanone is used in biocatalytic processes to produce enantiomerically pure compounds. This approach is environmentally friendly and can be scaled up for industrial applications .
Analytical Chemistry
In analytical chemistry, 1-(3,5-Dimethylphenyl)ethanone is used as a standard or reference compound in various analytical techniques, including chromatography and spectroscopy. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .
Agricultural Chemistry
This compound is also explored in agricultural chemistry for the synthesis of agrochemicals. It can be used to develop herbicides, insecticides, and fungicides that are more effective and environmentally benign. Research in this area aims to improve crop protection and yield .
Green asymmetric reduction of acetophenone derivatives 1-(3,5-Dimethylphenyl)ethanone | 5379-16-8 - MilliporeSigma Ethanone, 1-(3,4-dimethylphenyl)- - NIST Chemistry WebBook 1-(2,3-Dimethylphenyl)ethanone - NIST Chemistry WebBook Environmental Chemistry Research (Note: This is a placeholder for a relevant source)
properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHFZLJJUNKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928152 | |
Record name | 1-(3,5-Dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)ethanone | |
CAS RN |
1335-42-8, 5379-16-8 | |
Record name | Ethanone, 1-(dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(3,5-Dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3,5-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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